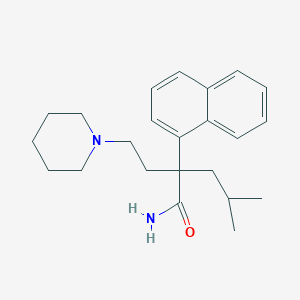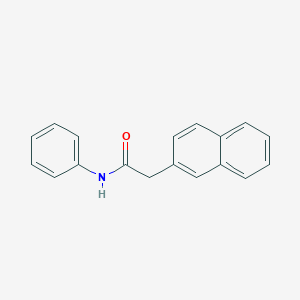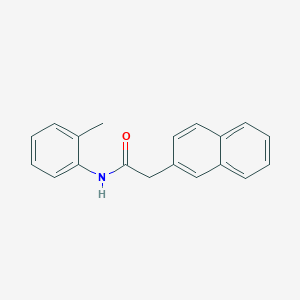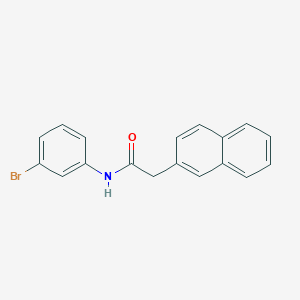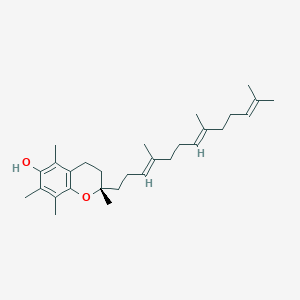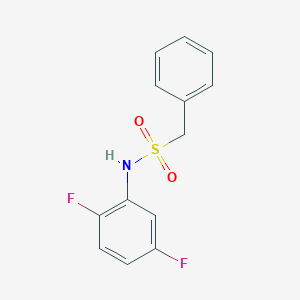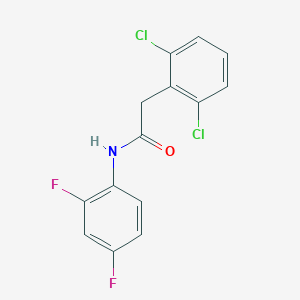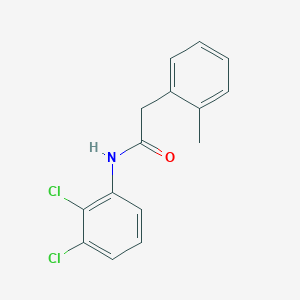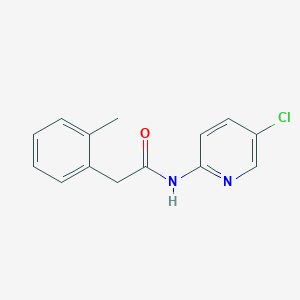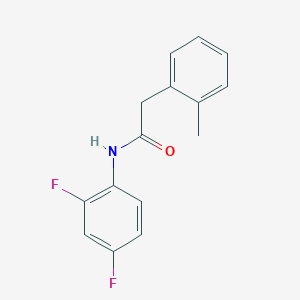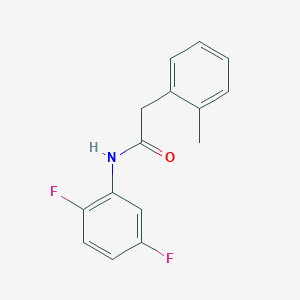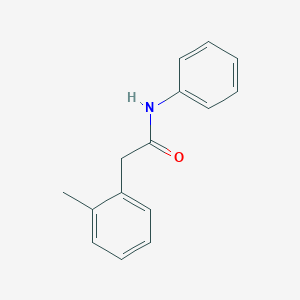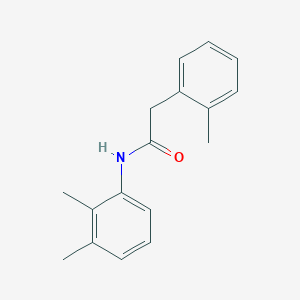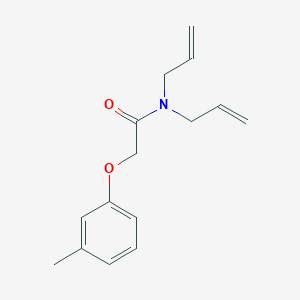
2,2-dimethyl-3-phenyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3-phenyl-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-phenyl-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-phenyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function and metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with similar structural features.
Dihydroquinazolinone: A reduced form with different biological activities.
Phenylquinazolinone: A derivative with a phenyl group attached.
Uniqueness
2,2-dimethyl-3-phenyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O/c1-16(2)17-14-11-7-6-10-13(14)15(19)18(16)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
InChI Key |
BNLNGOMLZZVRRW-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


